molecular formula C12H11Br2N B2696810 6,8-Dibromo-3-ethyl-2-methylquinoline CAS No. 860789-83-9

6,8-Dibromo-3-ethyl-2-methylquinoline

Cat. No. B2696810
CAS RN: 860789-83-9
M. Wt: 329.035
InChI Key: VWQNBRTUTLBILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-3-ethyl-2-methylquinoline is a chemical compound with the molecular formula C12H11Br2N . It is used extensively in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-3-ethyl-2-methylquinoline consists of 12 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom . The average mass of the molecule is 329.030 Da, and the monoisotopic mass is 326.925812 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Synthesis of Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates

The chemical reduction and consecutive nucleophilic addition and cyclocondensation reactions involving quinoline derivatives yield complex heterocyclic compounds. These reactions, highlighted by Jalal A. Zahra and colleagues, demonstrate the utility of quinoline derivatives in synthesizing novel compounds with potential biological activities (Jalal A. Zahra et al., 2007; Jalal A. Zahra et al., 2007).

Antioxidant and Biological Studies

Antioxidant Profile of Ethoxyquin and Analogues

A study by Sangit Kumar and colleagues explores the antioxidant capacity of ethoxyquin and its analogues, including a 6-ethylthio-2,2,4-trimethyl-1,2-dihydroquinoline derivative. The research assesses these compounds' potential to inhibit lipid peroxidation, showcasing their importance in medicinal chemistry and food science (Sangit Kumar et al., 2007).

Photophysical and Electrochemical Properties

DFT Calculations and NLO Analysis of Novel Heteroannulated Chromones

A study on the synthesis and characterization of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND) by S. A. Halim and M. Ibrahim provides insights into the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties. This research underscores the significance of quinoline derivatives in developing materials with specific optical and electronic properties (S. A. Halim & M. Ibrahim, 2017).

Chemotherapy and Anticancer Research

Cytotoxic Isoquinolinequinones from Marine Streptomycete

The isolation and characterization of new isoquinolinequinones, including mansouramycin A-D, from marine-derived Streptomyces sp., showcase the potential of quinoline derivatives in developing new anticancer agents. This research by U. Hawas and colleagues highlights the cytotoxicity of these compounds against a range of tumor cell lines, emphasizing their relevance in chemotherapy research (U. Hawas et al., 2009).

Sensing and Detection Technologies

Development of Fluorescent Chemosensors

Research by Pravat Ghorai et al. on the synthesis of 8-aminoquinoline-based chemosensors for the selective detection of Zn2+ and Al3+ ions illustrates the utility of quinoline derivatives in creating sensitive and selective sensors for metal ions. These chemosensors' applications in biological studies and environmental monitoring signify their broad scientific relevance (Pravat Ghorai et al., 2020).

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-ethyl-2-methylquinoline is not specified in the search results. This compound is used in scientific research, suggesting it may have various mechanisms of action depending on the specific application.

properties

IUPAC Name

6,8-dibromo-3-ethyl-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br2N/c1-3-8-4-9-5-10(13)6-11(14)12(9)15-7(8)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQNBRTUTLBILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CC(=C2N=C1C)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-3-ethyl-2-methylquinoline

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